Methyl-(5-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine
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Overview
Description
Methyl-(5-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine is a compound belonging to the class of imidazo[1,2-a]pyridines. These compounds are known for their significant applications in medicinal chemistry and material science due to their unique structural characteristics . The imidazo[1,2-a]pyridine scaffold is recognized for its wide range of biological activities and is often used as a core structure in drug design .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-a]pyridines, including Methyl-(5-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine, can be achieved through various methods such as condensation reactions, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . One efficient method involves the microwave-assisted metal-free amino benzannulation of aryl (4-aryl-1-(prop-2-ynyl)-1H-imidazol-2-yl)methanone with dialkylamines .
Industrial Production Methods: Industrial production of imidazo[1,2-a]pyridines typically involves scalable synthetic routes that ensure high yield and purity. These methods often employ catalytic processes and optimized reaction conditions to facilitate large-scale production .
Chemical Reactions Analysis
Types of Reactions: Methyl-(5-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions: Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. For example, radical reactions for the direct functionalization of imidazo[1,2-a]pyridines can be achieved through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidative coupling reactions can lead to the formation of various substituted imidazo[1,2-a]pyridine derivatives .
Scientific Research Applications
Methyl-(5-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it serves as a core structure in the development of pharmaceuticals due to its biological activity . Additionally, it finds applications in material science for the development of new materials with unique properties .
Mechanism of Action
The mechanism of action of Methyl-(5-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to target proteins, which can modulate various biological processes . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Methyl-(5-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine include other imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines . These compounds share the imidazo[1,2-a]pyridine scaffold but differ in their substituents and functional groups.
Uniqueness: What sets this compound apart from other similar compounds is its specific substitution pattern, which can impart unique biological and chemical properties . This uniqueness makes it a valuable compound for various applications in scientific research and industry.
Properties
CAS No. |
886363-01-5 |
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Molecular Formula |
C10H13N3 |
Molecular Weight |
175.23 g/mol |
IUPAC Name |
N-methyl-1-(5-methylimidazo[1,2-a]pyridin-2-yl)methanamine |
InChI |
InChI=1S/C10H13N3/c1-8-4-3-5-10-12-9(6-11-2)7-13(8)10/h3-5,7,11H,6H2,1-2H3 |
InChI Key |
KZQKXYYMQDYMRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC2=NC(=CN12)CNC |
Origin of Product |
United States |
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